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molecular formula C13H16Cl2N2O B8609209 N-[(2,4-dichlorophenyl)methyl]-4-piperidinecarboxamide

N-[(2,4-dichlorophenyl)methyl]-4-piperidinecarboxamide

Cat. No. B8609209
M. Wt: 287.18 g/mol
InChI Key: QNYVIVMXMZNMLM-UHFFFAOYSA-N
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Patent
US08008483B2

Procedure details

A 500 mL round bottom flask equipped with a magnetic stir bar was charged with 1,1-dimethylethyl-4-({[(2,4-dichlorophenyl)methyl]amino}carbonyl)-1-piperidinecarboxylate (27.6 g, 71.2 mmol) and DCM (117 mL) at room temperature. Trifluoroacetic acid (117 mL) was added slowly, and the reaction was maintained at room temperature for 1 hour after which time LC/MS determined that the reaction was complete (Rt=6.03 min and m/e 287 [M+1]+). The volatiles were removed by rotary evaporation and the crude oil was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution (3×200 mL). The organic phase was dried over Na2SO4, filtered and concentrated to give 13.5 g of N-[(2,4-dichlorophenyl)methyl]-4-piperidinecarboxamide (47 mmol, 66%) as a pale yellow solid. MS (ES) m/e 287 [M+H]+. 1H NMR (400 MHz, DMSO-D6) □ 8.6 (m, 1H), 7.4 (d, 1H), 7.3 (d, 1H), 4.3 (m, 2H), 3.2 (m, 2H), 2.8 (m, 2H), 2.5 (m, 1H shouldering on DMSO peak), 1.8 (m, 2H), 1.7 (m, 2H)
Name
1,1-dimethylethyl-4-({[(2,4-dichlorophenyl)methyl]amino}carbonyl)-1-piperidinecarboxylate
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
117 mL
Type
solvent
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([CH:5]1[CH2:10][CH:9]([C:11]([NH:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:16]=2[Cl:22])=[O:12])[CH2:8][CH2:7][N:6]1C([O-])=O)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[Cl:22][C:16]1[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:15]=1[CH2:14][NH:13][C:11]([CH:9]1[CH2:10][CH2:5][NH:6][CH2:7][CH2:8]1)=[O:12]

Inputs

Step One
Name
1,1-dimethylethyl-4-({[(2,4-dichlorophenyl)methyl]amino}carbonyl)-1-piperidinecarboxylate
Quantity
27.6 g
Type
reactant
Smiles
CC(C)(C)C1N(CCC(C1)C(=O)NCC1=C(C=C(C=C1)Cl)Cl)C(=O)[O-]
Name
Quantity
117 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
117 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The volatiles were removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the crude oil was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)CNC(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 47 mmol
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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